molecular formula C7H8BrNO2 B6272137 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one CAS No. 2060000-14-6

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

Cat. No.: B6272137
CAS No.: 2060000-14-6
M. Wt: 218
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one ( 2060000-14-6) is a brominated pyridine derivative of interest in chemical synthesis and pharmaceutical research . With the molecular formula C 7 H 8 BrNO 2 and a molecular weight of 218.05 g/mol, this compound serves as a versatile chemical building block . The bromine atom on the pyridine ring provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex biaryl structures . The methoxy and methyl substituents influence the electronic properties of the ring and can be key for molecular recognition in the development of bioactive targets . As a substituted pyridine, it is part of a class of compounds that are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2060000-14-6

Molecular Formula

C7H8BrNO2

Molecular Weight

218

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination of Pyridinone Precursors

The most common method involves brominating 5-methoxy-2-methylpyridin-1-one using liquid bromine in a controlled alkaline medium.

Procedure :

  • Bromination :

    • A 40% aqueous sodium hydroxide solution is cooled to -10°C to 0°C using an ice-salt bath.

    • Liquid bromine (0.1 mol) is added dropwise to the chilled solution.

    • 5-Methoxy-2-methylpyridin-1-one (0.1 mol) dissolved in 40% NaOH is introduced, maintaining the temperature at 10–15°C.

    • The mixture is stirred for 2.5–3 hours at room temperature, followed by pH adjustment to 7 using sulfuric acid.

    • The crude product is recrystallized from 75% ethanol, yielding 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (70–75% yield).

Critical Parameters :

  • Temperature control during bromine addition prevents side reactions like di-bromination.

  • Alkaline conditions stabilize the pyridinone ring during electrophilic substitution.

Alternative Functionalization Strategies

A patent describing 2-bromo-3-methoxypyridine synthesis offers insights into adapting methodologies for analogous compounds:

Methylation Step :

  • Sodium methoxide is generated in situ by reacting sodium with methanol under reflux.

  • The brominated intermediate (e.g., 2-bromo-3-hydroxypyridine) is treated with methyl iodide in dimethylformamide (DMF), yielding the methoxy derivative after purification.

Adaptation for Target Compound :

  • For 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, the methoxy group is likely introduced prior to bromination to avoid dealkylation.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

ParameterOptimal ConditionEffect on Yield/Purity
Solvent Aqueous NaOH/ethanolEnhances solubility of intermediates
Temperature 10–15°C (bromination)Minimizes thermal degradation
Catalyst None requiredBromine acts as electrophile

Workup and Purification

  • Recrystallization : Ethanol-water mixtures (75% v/v) effectively remove unreacted starting materials and inorganic salts.

  • Distillation : For intermediates, vacuum distillation eliminates volatile by-products like methyl iodide.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Purity (%)Key Advantage
Direct bromination70–75≥95Short route, minimal steps
Multi-step synthesis60–7090Flexibility in substituent placement

Side Reactions and Mitigation

  • Di-bromination : Controlled bromine stoichiometry (1:1 molar ratio) and low temperatures suppress polybromination.

  • Oxidation of methoxy group : Inert atmospheres (N₂ or Ar) prevent unwanted oxidation during reflux .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The lambda5-oxo group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-CPBA.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Products include azido or amino derivatives.

    Oxidation Reactions: Products include various oxidized forms of the compound.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity.

Comparison with Similar Compounds

The following analysis compares 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one with four structurally related brominated pyridine derivatives, focusing on molecular features, physicochemical properties, and safety considerations.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) CAS Number
3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one C₇H₇BrNO₂ 231.04* Br (3), OCH₃ (5), CH₃ (2) Not available
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one C₁₀H₈BrN₃O 266.09 Br (5), pyridinylmethyl (2) 2090174-33-5
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine C₉H₁₁BrNO₃ 260.10 Br (5), OCH₃ (3), dimethoxymethyl (2) Not provided
5-Bromo-3-hydroxy-1H-pyridin-2-one C₅H₄BrNO₂ 189.99 Br (5), OH (3) 34206-49-0
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one C₇H₅BrF₃NO 256.02 Br (3), CH₃ (1), CF₃ (5) 1215205-35-8

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Stability

  • Position of Bromine : Bromine at position 3 (as in the target compound and ) may enhance electrophilic substitution reactivity compared to bromine at position 5 (as in ).
  • Methoxy vs. Hydroxy Groups : The methoxy group (target compound, ) is less polar than the hydroxy group (), influencing solubility and hydrogen-bonding interactions.

Physicochemical Properties

Table 2: Predicted Physical Properties
Compound Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
3-Bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one Not available Not available ~2–4* Likely inert atmosphere
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one 1.777 (predicted) 234.2 (predicted) -4.78 Under N₂/Ar at 2–8°C
5-Bromo-3-hydroxy-1H-pyridin-2-one Not available Not available ~8–10† Standard laboratory conditions

*Estimated based on methoxy group’s electron-donating nature. †Estimated for hydroxy-pyridinone systems.

Biological Activity

3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. The presence of a lambda5-oxo group, along with bromine and methoxy substituents, contributes to its distinctive chemical reactivity and biological profile.

Chemical Structure and Synthesis

The compound can be synthesized through a two-step process involving bromination followed by oxidation. Typically, 5-methoxy-2-methylpyridine is brominated using agents like N-bromosuccinimide (NBS), followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the lambda5-oxo group.

The biological activity of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is primarily attributed to its ability to interact with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially modulating key biological pathways. This interaction may lead to significant therapeutic effects, including anti-inflammatory and anticancer activities.

Therapeutic Potential

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one exhibits anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly in hematological malignancies. Its mechanism involves modulation of the ubiquitin-proteasome pathway, leading to degradation of specific oncogenic proteins .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential utility in managing chronic inflammatory diseases .
  • Anticancer Efficacy : In a preclinical model, 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one exhibited potent cytotoxic effects against leukemia cell lines, suggesting its role as a promising anticancer agent .

Comparative Analysis

To understand the uniqueness of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
3-Bromo-5-methoxy-2-methylpyridineLacks lambda5-oxo groupLimited biological activity
5-Methoxy-2-methylpyridineLacks bromine and lambda5-oxo groupsMinimal therapeutic potential
3-Bromo-2-methylpyridineLacks methoxy groupReduced interaction with targets

The presence of the lambda5-oxo group in 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one enhances its reactivity and potential biological activity compared to these structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, and how can regioselectivity in bromination be controlled?

  • Methodological Answer : Bromination of pyridinones often employs electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by electron-donating groups (e.g., methoxy) directing bromine to meta/para positions. For example, in related brominated pyridines, polar solvents (DMF, THF) and catalysts (Lewis acids) enhance selectivity . Challenges include competing side reactions; optimizing temperature (0–25°C) and stoichiometry minimizes byproducts. Pre-functionalization of the pyridine ring with methoxy groups can stabilize intermediates, as seen in analogous syntheses .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyridinone derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of tautomeric forms and substituent positions. For instance, SCXRD of 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one resolved bond lengths (mean C–C = 0.009 Å) and validated ring conformations . ¹H/¹³C NMR, coupled with 2D techniques (HSQC, HMBC), identifies coupling patterns and substituent effects. Methoxy groups typically deshield adjacent protons (δ ~3.8–4.0 ppm), while bromine induces upfield shifts in neighboring carbons .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom’s role in cross-coupling reactions for derivatizing this compound?

  • Methodological Answer : Bromine serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing methoxy group activates the pyridinone ring, facilitating oxidative addition to Pd(0). For example, 3-bromo-5-(trifluoromethyl)pyridin-2-amine undergoes coupling with arylboronic acids using Pd(dppf)Cl₂ and K₂CO₃ in ethanol/toluene (70–90% yields) . Kinetic studies suggest steric hindrance from the 2-methyl group may slow transmetallation, requiring elevated temperatures (80–100°C) .

Q. How do electronic and steric effects of substituents influence the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : The methoxy group’s electron-donating nature increases electron density on the pyridinone ring, potentially accelerating oxidation. Comparative studies on 5-bromo-2-methoxy-3-methylpyridine show that methyl groups enhance steric protection against nucleophilic attack, while methoxy groups reduce ring strain. Hydrolytic stability in aqueous buffers (pH 4–7) can be assessed via HPLC: half-life (t₁/₂) calculations for analogous compounds range from 24–72 hours .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses of bioactive molecules?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, DFT predicted regioselectivity in Diels-Alder reactions (ΔG‡ ~25 kcal/mol) . Molecular docking studies (AutoDock Vina) further correlate substituent effects with binding affinities to biological targets (e.g., kinases) .

Contradictions and Limitations in Current Data

  • Synthesis Yields : reports >70% yields for cross-couplings, while notes challenges in scaling due to side reactions (e.g., dehalogenation). This discrepancy highlights the need for tailored catalytic systems.
  • Stability Data : Hydrolytic stability varies widely across analogs ( vs. 15), suggesting solvent and pH dependencies not yet fully characterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.